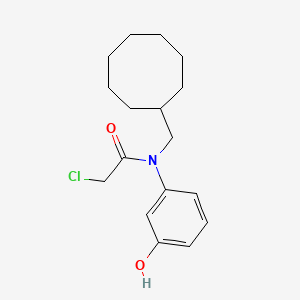
2-Chloro-N-(cyclooctylmethyl)-N-(3-hydroxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(cyclooctylmethyl)-N-(3-hydroxyphenyl)acetamide, also known as CR4056, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is known to possess potent analgesic and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of 2-Chloro-N-(cyclooctylmethyl)-N-(3-hydroxyphenyl)acetamide is not fully understood, but it is believed to exert its analgesic and anti-inflammatory effects through multiple pathways. This compound is known to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. In addition, this compound also modulates the activity of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the transmission of pain signals.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been found to reduce inflammation, decrease pain sensitivity, and improve motor function. Additionally, this compound has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Chloro-N-(cyclooctylmethyl)-N-(3-hydroxyphenyl)acetamide is its potent analgesic and anti-inflammatory properties, which make it a promising candidate for the treatment of various pain conditions. However, there are also some limitations associated with the use of this compound in lab experiments. For example, the exact mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for this compound.
Orientations Futures
There are several future directions for the study of 2-Chloro-N-(cyclooctylmethyl)-N-(3-hydroxyphenyl)acetamide. One potential direction is to investigate the potential of this compound for the treatment of other pain conditions, such as cancer pain and migraine. Another direction is to explore the use of this compound in combination with other analgesic and anti-inflammatory agents to enhance its therapeutic potential. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its dosage and duration of treatment. Overall, this compound is a promising compound with significant potential for the treatment of various pain conditions.
Méthodes De Synthèse
2-Chloro-N-(cyclooctylmethyl)-N-(3-hydroxyphenyl)acetamide can be synthesized through a simple and efficient method using readily available starting materials. The synthesis involves the reaction between 3-hydroxybenzaldehyde and cyclooctylmethylamine to form the corresponding imine, which is then reduced with sodium borohydride to produce the amine. The amine is then reacted with 2-chloroacetyl chloride to form the final product, this compound.
Applications De Recherche Scientifique
2-Chloro-N-(cyclooctylmethyl)-N-(3-hydroxyphenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. Several studies have demonstrated that this compound possesses potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of various pain conditions, such as neuropathic pain, inflammatory pain, and osteoarthritis.
Propriétés
IUPAC Name |
2-chloro-N-(cyclooctylmethyl)-N-(3-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO2/c18-12-17(21)19(15-9-6-10-16(20)11-15)13-14-7-4-2-1-3-5-8-14/h6,9-11,14,20H,1-5,7-8,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSQFYJAYQEEJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)CN(C2=CC(=CC=C2)O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

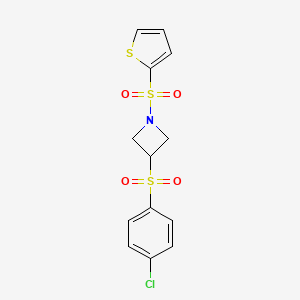

![N-(3,4-dimethoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2586185.png)
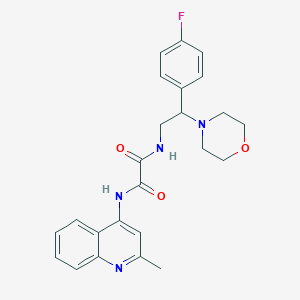
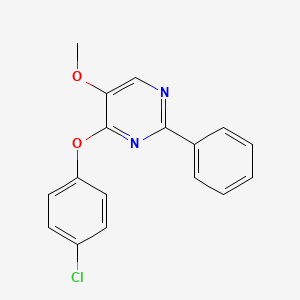
![3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2586191.png)

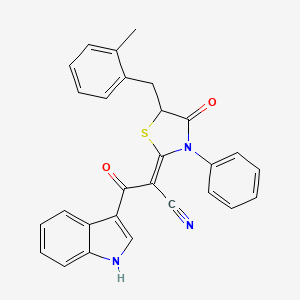


![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2586199.png)
![7-(3-chlorophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2586200.png)
![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2586202.png)
![2-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]thio}benzoic acid](/img/structure/B2586203.png)